N,N-Diallyl-2-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diallyl-2-ethylaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of two allyl groups and an ethyl group attached to the nitrogen atom of the aniline ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Allylation: One common method for preparing N,N-Diallyl-2-ethylaniline involves the direct allylation of 2-ethylaniline with allyl halides in the presence of a base.
Catalytic Methods: Another approach involves the use of catalysts such as palladium or tungsten oxide supported on zirconium dioxide to facilitate the allylation process.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yields and selectivity. The use of solid catalysts in these processes helps in achieving efficient and sustainable production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N-Diallyl-2-ethylaniline can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can participate in substitution reactions where the allyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkyl halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxides, while reduction can yield various reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Diallyl-2-ethylaniline is used as a building block in the synthesis of various organic compounds. It is also employed in polymerization reactions to create novel polymeric materials .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antileishmanial activity when combined with other drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique structure makes it valuable in the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of N,N-Diallyl-2-ethylaniline involves its interaction with various molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to specific physiological effects. For example, its antileishmanial activity is attributed to its ability to induce reactive oxygen species (ROS) production and modulate immune responses .
Vergleich Mit ähnlichen Verbindungen
- N,N-Diallyl-2,4-dimethylaniline
- N,N-Diallyl-p-toluidine
- N,N-Diallyl-m-toluidine
Comparison: N,N-Diallyl-2-ethylaniline is unique due to the presence of the ethyl group on the aniline ring, which can influence its reactivity and properties. Compared to other diallyl anilines, it may exhibit different chemical behaviors and applications due to this structural variation .
Eigenschaften
CAS-Nummer |
241821-32-9 |
---|---|
Molekularformel |
C14H19N |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
2-ethyl-N,N-bis(prop-2-enyl)aniline |
InChI |
InChI=1S/C14H19N/c1-4-11-15(12-5-2)14-10-8-7-9-13(14)6-3/h4-5,7-10H,1-2,6,11-12H2,3H3 |
InChI-Schlüssel |
XPZCWUNQJXLPGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1N(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.